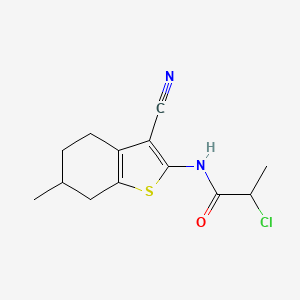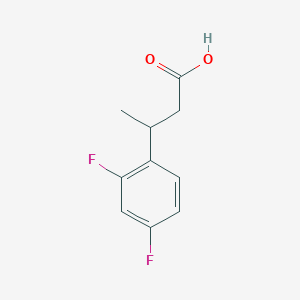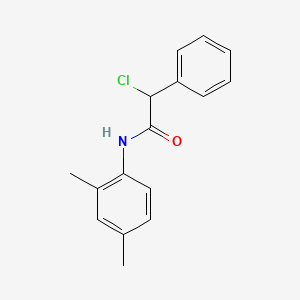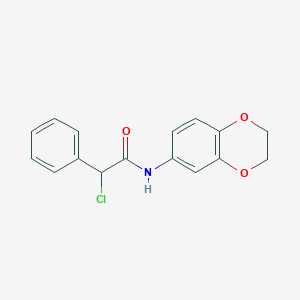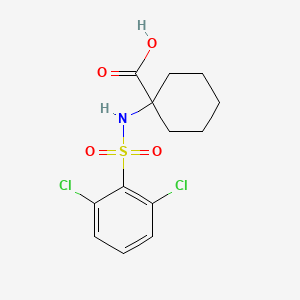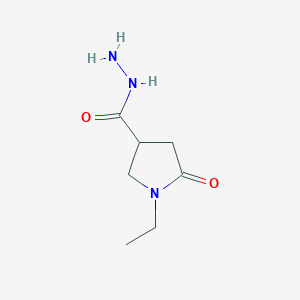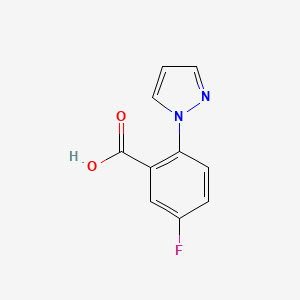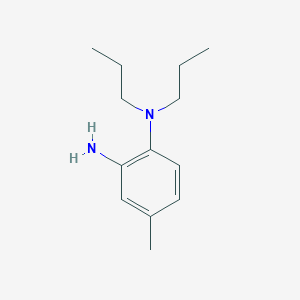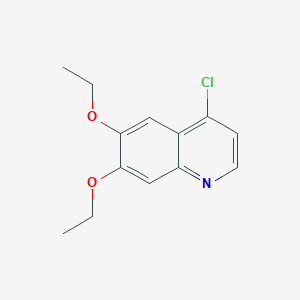
4-氯-6,7-二乙氧基喹啉
描述
4-Chloro-6,7-diethoxyquinoline is a chemical compound with the molecular formula C11H10ClNO2 . It is used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of 4-Chloro-6,7-diethoxyquinoline involves several steps . The raw material, 3,4-dimethoxyaniline, undergoes nitrification to obtain 2-nitro-4,5-dimethoxyacetophenone. This is then condensed with N,N-dimethylformamide dimethyl acetal to obtain 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. A hydrogenation reaction then leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization of the molecules. Finally, chlorination of 4-hydroxy-6,7-dimethoxyquinoline yields the desired product .Molecular Structure Analysis
The molecular structure of 4-Chloro-6,7-diethoxyquinoline is almost planar . The C atoms of the methoxy groups deviate slightly from the least-squares plane defined by the atoms of the quinoline ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Chloro-6,7-diethoxyquinoline include nitrification, condensation, reduction cyclization, and chlorination .Physical And Chemical Properties Analysis
4-Chloro-6,7-diethoxyquinoline has a molecular weight of 223.65 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has no hydrogen bond donors and has three hydrogen bond acceptors . The compound has two rotatable bonds . The exact mass and monoisotopic mass of the compound are both 223.0400063 g/mol . The topological polar surface area of the compound is 31.4 Ų .科学研究应用
合成和结构分析
- 合成方法: 包括4-氯喹啉及其衍生物如4-氯-6,7-二乙氧基喹啉在内的化合物是通过各种化学反应合成的。例如,4-氯-8-甲氧基喹啉是通过缩合、环化、水解、脱羧和氯化等方法合成的(Jiang Jia-mei, 2010)。类似地,其他研究侧重于使用核磁共振、傅里叶变换红外光谱、傅里叶变换拉曼光谱和紫外-可见光谱等技术对相关化合物进行合成和结构分析(S. Murugavel等,2017)。
抗菌和抗癌性能
- 抗菌活性: 一些研究强调了4-氯喹啉衍生物的潜在抗菌性能。例如,某些衍生物已显示对细菌菌株如大肠杆菌和金黄色葡萄球菌,以及真菌菌株如黑曲霉具有有效性(S. Murugavel等,2017)。
- 抗癌研究: 对4-氯喹啉的研究还包括它们作为抗癌药物的潜在用途。例如,从4-氯喹啉衍生的某些化合物已被研究其诱导凋亡的能力和在癌症模型中的有效性,突显了它们作为抗癌临床候选药物的潜力(N. Sirisoma et al., 2009)。
作用机制
Target of Action
4-Chloro-6,7-diethoxyquinoline is a synthetic compound that serves as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds . It is used in the preparation of drugs such as Tivozanib (T447205) and Cabozantinib (C051500), which are used as anticancer drugs . The primary targets of these drugs are typically cancer cells, where they inhibit the growth and proliferation of the cells.
Action Environment
The action, efficacy, and stability of 4-Chloro-6,7-diethoxyquinoline and the drugs it is used to synthesize can be influenced by various environmental factors. These can include factors within the body, such as pH and the presence of other substances, as well as external factors such as temperature and light. For example, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
生化分析
Biochemical Properties
4-Chloro-6,7-diethoxyquinoline plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceutical compounds. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the preparation of anticancer agents such as Tivozanib and Cabozantinib . The interactions of 4-Chloro-6,7-diethoxyquinoline with these biomolecules are primarily based on its ability to form stable complexes, thereby modulating the activity of target enzymes and proteins.
Cellular Effects
The effects of 4-Chloro-6,7-diethoxyquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-Chloro-6,7-diethoxyquinoline can induce apoptosis in cancer cells by disrupting key signaling pathways . Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic processes, leading to altered cellular metabolism and growth.
Molecular Mechanism
At the molecular level, 4-Chloro-6,7-diethoxyquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For example, it can inhibit the activity of certain kinases involved in cell proliferation, thereby preventing the growth of cancer cells . The binding interactions of 4-Chloro-6,7-diethoxyquinoline with these biomolecules are facilitated by its unique chemical structure, which allows it to fit into the active sites of target enzymes and proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Chloro-6,7-diethoxyquinoline in laboratory settings are crucial for its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its activity. Studies have shown that 4-Chloro-6,7-diethoxyquinoline remains relatively stable under standard laboratory conditions . Long-term effects on cellular function have been observed, with prolonged exposure leading to sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 4-Chloro-6,7-diethoxyquinoline vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4-Chloro-6,7-diethoxyquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic pathways and affect overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Chloro-6,7-diethoxyquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of 4-Chloro-6,7-diethoxyquinoline are essential for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Chloro-6,7-diethoxyquinoline is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing 4-Chloro-6,7-diethoxyquinoline to its site of action . This precise localization ensures that the compound interacts with its intended targets, enhancing its efficacy and reducing off-target effects.
属性
IUPAC Name |
4-chloro-6,7-diethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-3-16-12-7-9-10(14)5-6-15-11(9)8-13(12)17-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRSCIYUFWGGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=CN=C2C=C1OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386146.png)
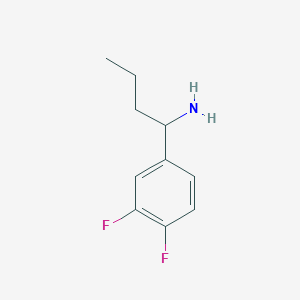
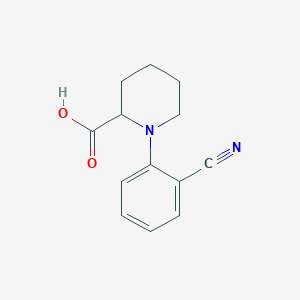
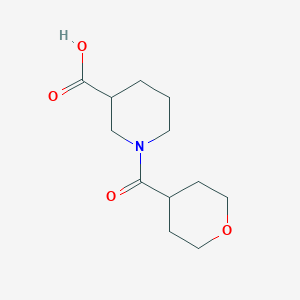

![2-[3-(Trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1386155.png)
